molecular formula C16H8F3NO3 B14425172 N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-2,2,2-trifluoroacetamide CAS No. 84584-79-2

N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-2,2,2-trifluoroacetamide

Katalognummer: B14425172
CAS-Nummer: 84584-79-2
Molekulargewicht: 319.23 g/mol
InChI-Schlüssel: ONWUMWVQEZTHKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-2,2,2-trifluoroacetamide is a complex organic compound that belongs to the class of anthraquinone derivatives

Vorbereitungsmethoden

The synthesis of N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-2,2,2-trifluoroacetamide typically involves the reaction of 9,10-anthraquinone with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-2,2,2-trifluoroacetamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-2,2,2-trifluoroacetamide involves its interaction with cellular components, leading to the disruption of essential biological processes. The compound targets specific enzymes and proteins, inhibiting their function and leading to cell death. The exact molecular pathways involved are still under investigation, but it is believed that the compound induces oxidative stress and DNA damage in target cells .

Vergleich Mit ähnlichen Verbindungen

N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-2,2,2-trifluoroacetamide can be compared with other anthraquinone derivatives such as:

Eigenschaften

CAS-Nummer

84584-79-2

Molekularformel

C16H8F3NO3

Molekulargewicht

319.23 g/mol

IUPAC-Name

N-(9,10-dioxoanthracen-2-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C16H8F3NO3/c17-16(18,19)15(23)20-8-5-6-11-12(7-8)14(22)10-4-2-1-3-9(10)13(11)21/h1-7H,(H,20,23)

InChI-Schlüssel

ONWUMWVQEZTHKW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.